molecular formula C23H30BrNO4 B12423160 9-Hydroxy Propantheline-d3 Bromide

9-Hydroxy Propantheline-d3 Bromide

Cat. No.: B12423160
M. Wt: 467.4 g/mol
InChI Key: RDMADSXCPWAZRH-OWKBQAHQSA-M
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Description

9-Hydroxy Propantheline-d3 Bromide is a deuterated derivative of Propantheline Bromide, a compound known for its antimuscarinic properties. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C23H27D3NO4•Br, and it has a molecular weight of 467.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy Propantheline-d3 Bromide involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium atoms. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of deuterium. The final step involves the bromination of the compound to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy Propantheline-d3 Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

9-Hydroxy Propantheline-d3 Bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-Hydroxy Propantheline-d3 Bromide involves its antimuscarinic properties. It acts as an antagonist at the muscarinic acetylcholine receptors, blocking the action of acetylcholine. This leads to a reduction in smooth muscle contractions and secretions. The compound also has a direct relaxing effect on smooth muscle, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling allows for more precise tracking and analysis in metabolic studies and enhances the stability of the compound .

Properties

Molecular Formula

C23H30BrNO4

Molecular Weight

467.4 g/mol

IUPAC Name

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-di(propan-2-yl)-(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3;

InChI Key

RDMADSXCPWAZRH-OWKBQAHQSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)(C(C)C)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-]

Origin of Product

United States

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